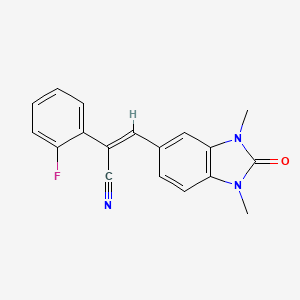
Pimeclone
Übersicht
Beschreibung
Pimeclon, auch bekannt unter seinem IUPAC-Namen 2-(Piperidin-1-ylmethyl)cyclohexanon, ist eine Verbindung, die entweder als Psychostimulans oder als Atemstimulans beschrieben wurde . Es wurde erstmals 1927 synthetisiert und wird unter verschiedenen Markennamen wie Karion und Spiractin verkauft .
Herstellungsmethoden
Pimeclon kann über verschiedene Wege synthetisiert werden. Eine gängige Methode beinhaltet die Mannich-Reaktion, bei der Anilin, Benzaldehyd und Cyclohexanon in Gegenwart eines Katalysators bei 25 °C umgesetzt werden . Die Reaktionsmischung wird mittels Dünnschichtchromatographie (TLC) überwacht und das Produkt durch Umkristallisation mit Acetonitril gereinigt . Industrielle Produktionsmethoden beinhalten typischerweise ähnliche Synthesewege, jedoch im größeren Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Pimeclon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese anderer komplexer organischer Moleküle verwendet.
Biologie: Pimeclon wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine stimulierenden Eigenschaften.
Medizin: Es wird auf potenzielle therapeutische Anwendungen untersucht, insbesondere bei Atemwegs- und neurologischen Erkrankungen.
Industrie: Pimeclon wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet.
Wirkmechanismus
Der genaue Wirkmechanismus von Pimeclon ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkungen durch die Interaktion mit bestimmten molekularen Zielstrukturen und -wegen im Körper ausübt. Als Stimulans beeinflusst es wahrscheinlich Neurotransmittersysteme, verstärkt die Freisetzung bestimmter Neurotransmitter und erhöht die neuronale Aktivität .
Vorbereitungsmethoden
Pimeclone can be synthesized through several routes. One common method involves the Mannich reaction, where aniline, benzaldehyde, and cyclohexanone are reacted in the presence of a catalyst at 25°C . The reaction mixture is monitored by thin-layer chromatography (TLC) and the product is purified through recrystallization using acetonitrile . Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Pimeclon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pimeclon kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Es kann reduziert werden, um Alkohole oder Amine zu bilden.
Substitution: Pimeclon kann nucleophile Substitutionsreaktionen eingehen, bei denen die Piperidinylgruppe durch andere Nucleophile ersetzt werden kann. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wirkmechanismus
The exact mechanism of action of Pimeclone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways in the body. As a stimulant, it likely affects neurotransmitter systems, enhancing the release of certain neurotransmitters and increasing neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Pimeclon ist strukturell ähnlich anderen Verbindungen wie 2-Benzylpiperidin, 4-Benzylpiperidin, Benzylpiperazin und Propylhexedrin . Diese Verbindungen weisen ähnliche stimulierende Eigenschaften auf, unterscheiden sich aber in ihren spezifischen chemischen Strukturen und pharmakologischen Wirkungen. Die Einzigartigkeit von Pimeclon liegt in seiner spezifischen Molekülstruktur, die zu seinem einzigartigen pharmakologischen Profil beiträgt .
Eigenschaften
IUPAC Name |
2-(piperidin-1-ylmethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFPQYGTPKDLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046194 | |
| Record name | Pimeclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-84-9 | |
| Record name | Pimeclone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimeclone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimeclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMECLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0PVL84ZWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


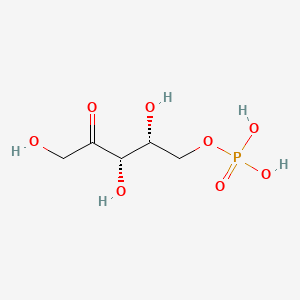
![7-[4-Hydroxy-2-(3-hydroxyoct-1-enyl)-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1214291.png)
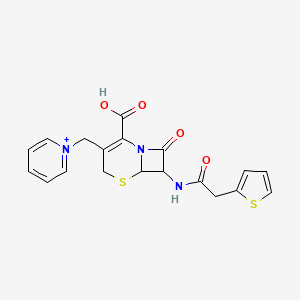

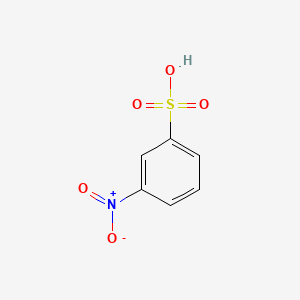


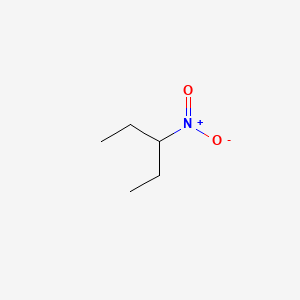

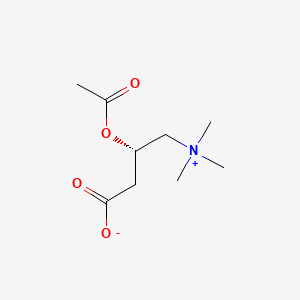
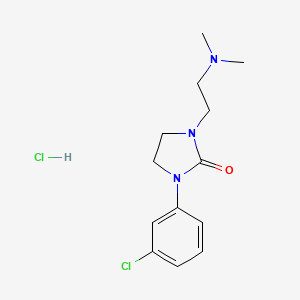
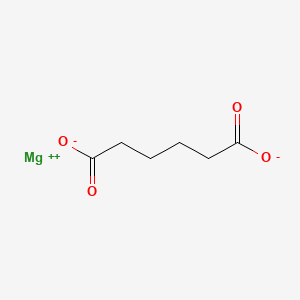
![2-[[[2-(2-Methoxyphenyl)ethylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1214311.png)
